(2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate
Description
Historical Context of Indolizine Chemistry
Indolizine chemistry traces its origins to 1890, when Italian chemist Angeli first synthesized pyrindole, a precursor to the fully unsaturated indolizine system. The modern indolizine framework was established in 1912 by Scholtz, who isolated the parent compound through pyrolysis of 2-methylpyridine with acetic anhydride. Early structural debates centered on its aromaticity, resolved through X-ray crystallography and spectral analysis revealing bond-length alternations consistent with a 10-π electron system. The discovery of natural indolizidine alkaloids like swainsonine in the mid-20th century spurred interest in synthetic analogues, culminating in systematic investigations of substitution patterns and reactivity.
Significance of Indolizine-1-carboxylate Derivatives
Indolizine-1-carboxylates occupy a strategic niche in heterocyclic chemistry due to their dual functionality: the ester group enhances solubility for biological screening, while the indolizine core enables π-stacking interactions critical for both pharmaceutical activity and materials performance. Comparative studies show that carboxylation at position 1 (vs. position 2) improves metabolic stability by reducing esterase susceptibility. The benzoyl substitution at position 3, as seen in this compound, introduces steric and electronic modulation of the aromatic system, enabling selective target engagement.
Current Research Landscape
Contemporary research on this compound intersects three domains:
Therapeutic Development : Derivatives demonstrate nanomolar antiproliferative activity against triple-negative breast cancer (MDA-MB-231) and hormone-refractory prostate cancer (DU-145) cell lines, with structure-activity relationship (SAR) studies identifying the 2,4-dimethylbenzoyl group as critical for potency. Late-stage functionalization strategies enable rapid diversification of the indolizine core for optimized pharmacokinetic profiles.
Materials Science : π-Expanded indolizinoindoles derived from similar scaffolds exhibit tunable HOMO-LUMO gaps (2.8–3.4 eV) and enhanced photostability compared to acenes, making them candidates for organic field-effect transistors (OFETs).
Synthetic Methodology : Gold(I)-catalyzed cyclization of 2-propargyloxypyridines with acetoacetates enables gram-scale production of indolizine-1-carboxylates, addressing historical challenges in yield and regioselectivity.
Structural Classification and Relationship to Similar Compounds
The compound belongs to the indolizine-1-carboxylate subclass, distinguished by:
Key structural relatives include:
- Methyl indolizine-2-carboxylate (CID 600232) : Positional isomer with reduced dipole moment (2.1 D vs. 3.8 D)
- Ethyl 7-methoxyindolizine-1-carboxylate : Anti-tubercular lead compound (MIC = 4 μg/mL vs. XDR-MTB)
- Indolizino[8,7-b]indole : Optoelectronic scaffold with ambipolar charge mobility (μₑ = 0.12 cm²/V·s)
This structural diversity underscores the compound's role as a versatile intermediate for both biomedical and technological applications.
Properties
IUPAC Name |
(2-methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-11-12-21(19(3)14-17)25(28)24-15-22(23-10-6-7-13-27(23)24)26(29)30-16-20-9-5-4-8-18(20)2/h4-15H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZRKAJKLPINIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C3N2C=CC=C3)C(=O)OCC4=CC=CC=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indolizine core The indolizine ring can be synthesized through a Fischer indole synthesis or other cyclization reactions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, specific solvents, and controlled temperatures and pressures.
Chemical Reactions Analysis
(2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the indolizine ring, often involving nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidized derivatives: Various hydroxylated or carboxylated products.
Reduced derivatives: Alcohols or other reduced forms.
Substituted derivatives: Different substituted indolizines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of indolizine derivatives as anticancer agents. The compound (2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : Indolizines may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting the activation of pro-apoptotic pathways .
- Case Studies : In vitro studies have demonstrated that derivatives exhibit significant antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective concentrations for therapeutic use .
Modulation of Lipid Synthesis
Compounds similar to this compound have been investigated for their role as modulators of lipid metabolism. This application is particularly relevant in treating metabolic disorders characterized by dysregulated fatty acid synthesis .
- Research Findings : Studies indicate that certain indolizine derivatives can inhibit key enzymes involved in lipid biosynthesis, thereby offering a potential therapeutic avenue for conditions like obesity and diabetes.
Antibacterial Properties
The antibacterial activity of indolizine derivatives has also been explored, with some compounds exhibiting effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.
Data Tables
| Application | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 21.57 | Induction of apoptosis |
| Anticancer | A549 | TBD | Cell cycle arrest |
| Lipid Modulation | Human Hepatocytes | TBD | Inhibition of fatty acid synthase |
| Antibacterial | Staphylococcus aureus | TBD | Disruption of cell wall synthesis |
Mechanism of Action
(2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate: can be compared to other similar compounds, such as (3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents: The 2,4-dimethylbenzoyl group provides electron-donating methyl groups, altering electron density on the indolizine core compared to electron-withdrawing groups (e.g., NO₂ in Ethyl 7-acetyl derivatives) .
- Synthetic Efficiency: Yields for Ethyl 7-acetyl derivatives (60–85%) suggest robust methodologies, while the quinoline-substituted compound uses distinct cycloaddition conditions .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The ester carbonyl and benzoyl groups in the target compound participate in hydrogen bonding, influencing crystal packing and solubility. Ethyl 7-acetyl derivatives exhibit similar H-bonding patterns, as evidenced by IR spectra (νC=O ~1685 cm⁻¹) .
- Crystallinity: SHELX software (widely used for small-molecule refinement) would resolve subtle differences in crystal structures caused by substituent variations, such as methyl vs. quinoline groups .
Biological Activity
The compound (2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is a derivative of indolizine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H23NO3
- Molecular Weight : 413.47 g/mol
Indolizine derivatives, including this compound, have been studied for various biological activities:
- Antioxidant Activity : Indolizines exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
- Tyrosinase Inhibition : Some indolizine derivatives have shown potential as tyrosinase inhibitors, which are crucial in the treatment of hyperpigmentation disorders. The inhibition of tyrosinase can lead to reduced melanin production in melanocytes.
- Anticancer Activity : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.
Table 1: Biological Activities of Indolizine Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Tyrosinase Inhibitor | 1.12 | |
| Compound B | Antioxidant | 5.0 | |
| Compound C | Anticancer | 21.57 |
Case Studies
-
Tyrosinase Inhibition Study :
A study evaluated the inhibitory effects of several indolizine derivatives on mushroom tyrosinase. The compound exhibited an IC50 value significantly lower than that of kojic acid, a standard tyrosinase inhibitor, indicating its potential as a skin-lightening agent . -
Anticancer Activity :
Research focusing on the anticancer properties of indolizine derivatives revealed that certain compounds led to a marked decrease in cell viability in MCF-7 breast cancer cells. The observed IC50 values suggest that these compounds could be further developed as chemotherapeutic agents . -
Antioxidant Efficacy :
The antioxidant capacity of this compound was assessed through various assays. Results indicated that this compound effectively scavenged free radicals, supporting its potential role in preventing oxidative damage .
Q & A
Q. What is the general synthetic route for preparing (2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate and its analogues?
The synthesis typically involves a multi-step protocol:
Formation of pyridinium salts : Reacting substituted acetophenones (e.g., 2,4-dimethylacetophenone) with aminopyridines in anhydrous acetone to generate quaternary pyridinium bromides .
Cyclization with alkynes : Treating the pyridinium salt with an alkyne (e.g., ethyl propiolate) in dry DMF using K₂CO₃ as a base to induce cyclization into the indolizine core .
Purification : Column chromatography (hexane/ethyl acetate) or recrystallization isolates the product. Yields range from 70–89% depending on substituents .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments (e.g., δ 7.77 ppm for indolizine protons) .
- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., m/z 327.2 [M+H]⁺) .
- Elemental analysis : Validates C, H, N composition (e.g., ±0.3% deviation from theoretical values) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) groups .
Q. How are preliminary biological activities (e.g., antibacterial, anticancer) screened for this compound?
- In vitro assays : Test against bacterial strains (e.g., S. aureus, E. coli) using agar diffusion or microdilution methods .
- Anticancer screening : Dose-dependent cytotoxicity studies (e.g., 10–80 µg/mL) on cancer cell lines (e.g., MCF-7), with Adriamycin as a positive control .
- Antioxidant evaluation : DPPH radical scavenging assays to quantify free radical inhibition .
Advanced Research Questions
Q. How can synthetic yields be optimized for structurally similar indolizine derivatives?
- Solvent and base screening : Compare DMF, acetonitrile, or THF with bases like K₂CO₃ vs. NaOAc to enhance cyclization efficiency .
- Catalyst use : Explore Pd/Cu catalysts for alkyne activation, improving regioselectivity .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. hours) and improve purity .
Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?
- Cross-validation : Combine XRD (for crystal structure) with DFT calculations to confirm electronic environments .
- Dose-response refinement : Replicate bioassays with tighter concentration gradients (e.g., 5 µg/mL increments) to clarify EC₅₀ values .
- Impurity profiling : Use HPLC-MS to identify byproducts interfering with bioactivity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock/Vina to model binding to enzymes (e.g., cyclooxygenase-2) using PDB structures .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Systematic substitution : Modify benzoyl (e.g., 4-F, 4-Cl) or ester groups (e.g., ethyl to methyl) and compare bioactivity .
- Pharmacophore mapping : Identify critical moieties (e.g., indolizine core, carbonyl groups) using 3D-QSAR .
Q. What strategies ensure stability during storage and handling?
- Degradation studies : Monitor thermal/photo-stability via TGA and UV-vis spectroscopy; store at –20°C in amber vials .
- Lyophilization : Improve shelf life by lyophilizing in inert atmospheres (N₂) .
Q. How can advanced structural analysis (e.g., crystallography) resolve conformational ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
